

An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1

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Compound of Interest

Compound Name: Acetyl-CoA Carboxylase-IN-1

Cat. No.: B054610

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Introduction

Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) is a potent, small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. By targeting ACC, this inhibitor effectively blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. This mechanism of action gives ACC-IN-1 significant potential as a research tool for studying lipid metabolism and as a lead compound in the development of therapeutics for metabolic diseases and infections. This technical guide provides a comprehensive overview of the structure, properties, and experimental data related to **Acetyl-CoA Carboxylase-IN-1**.

Chemical Structure and Physicochemical Properties

Acetyl-CoA Carboxylase-IN-1, with the CAS number 179343-23-8, is a synthetically derived organic molecule. Its structure is characterized by a pyrido[2,3-d]pyrimidine core substituted with a dibromophenyl group.

Chemical Structure:

- Molecular Formula: C₁₃H₉Br₂N₅
- Molecular Weight: 395.05 g/mol

- IUPAC Name: 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- SMILES: Nc1nc(N)c2cc(c(cc2n1)C1=C(Br)C=CC=C1Br)

Physicochemical Data Summary:

Property	Value	Reference
CAS Number	179343-23-8	[1]
Molecular Formula	C ₁₃ H ₉ Br ₂ N ₅	[2]
Molecular Weight	395.05 g/mol	[2]
Appearance	Solid	
Melting Point	284°C	
Relative Density	1.922 g/cm ³	
Solubility (DMSO)	33.33 mg/mL (84.37 mM) with ultrasonication and warming to 60°C	[2]
Water Solubility	Data not available	
pKa (Predicted)	Data not available	
LogP (Predicted)	Data not available	
IC ₅₀ (ACC)	<5 nM	[2]

Biological Activity and Mechanism of Action

Acetyl-CoA Carboxylase-IN-1 is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC). ACC exists in two major isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. By inhibiting ACC, ACC-IN-1 reduces the production of malonyl-CoA. This has two main downstream effects:

- Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a crucial building block for the synthesis of new fatty acids. By depleting the malonyl-CoA pool, ACC-IN-1 effectively halts this process.

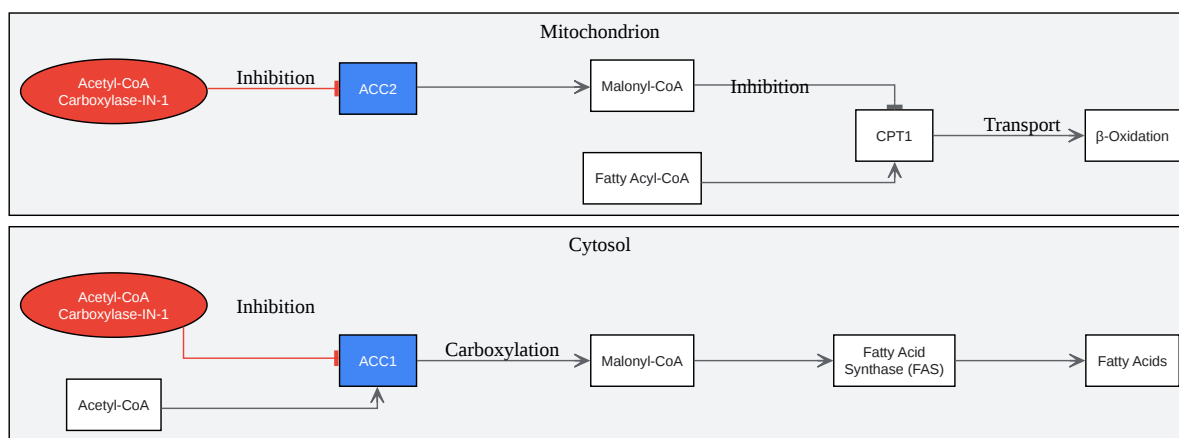
- **Stimulation of Fatty Acid Oxidation:** Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, ACC-IN-1 relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.

This dual mechanism of action makes ACC inhibitors like ACC-IN-1 valuable tools for studying metabolic pathways and potential therapeutic agents for conditions characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.

Furthermore, **Acetyl-CoA Carboxylase-IN-1** has demonstrated antibacterial activity, particularly against *Escherichia coli*.^[2] This is because fatty acid synthesis is also an essential pathway for bacterial survival, and the bacterial ACC enzyme is a viable target for antibiotics.

Signaling Pathway of ACC Inhibition

The inhibition of Acetyl-CoA Carboxylase by a small molecule inhibitor like ACC-IN-1 directly impacts cellular lipid metabolism. The following diagram illustrates the core signaling pathway affected.



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*Mechanism of ACC Inhibition by **Acetyl-CoA Carboxylase-IN-1**.*

Experimental Data

The primary source of experimental data for **Acetyl-CoA Carboxylase-IN-1** is a study by Cifone MT, et al., published in the Journal of Medicinal Chemistry in 2022.[1] The following data is derived from this publication and publicly available datasheets that reference it.

In Vitro ACC Inhibition

- IC₅₀: <5 nM[2]

Antibacterial Activity

The antibacterial activity of **Acetyl-CoA Carboxylase-IN-1** was evaluated against various strains of E. coli. The minimum inhibitory concentration (MIC) was determined, with lower

values indicating greater potency. The use of polymyxin B nonapeptide (PMBN) was to permeabilize the outer membrane of the bacteria, allowing for better penetration of the inhibitor.

MIC Values against E. coli Strains:

E. coli Strain	Treatment	MIC (μ M)	Reference
Wild Type (WT)	-	>25	[2]
Wild Type (WT)	+ PMBN	3.13	[2]
Δ acrAB (Efflux Pump Mutant)	-	25	[2]
Δ acrAB (Efflux Pump Mutant)	+ PMBN	0.39	[2]
Δ tolC (Efflux Pump Mutant)	-	1.56	[2]
Δ tolC (Efflux Pump Mutant)	+ PMBN	0.1	[2]

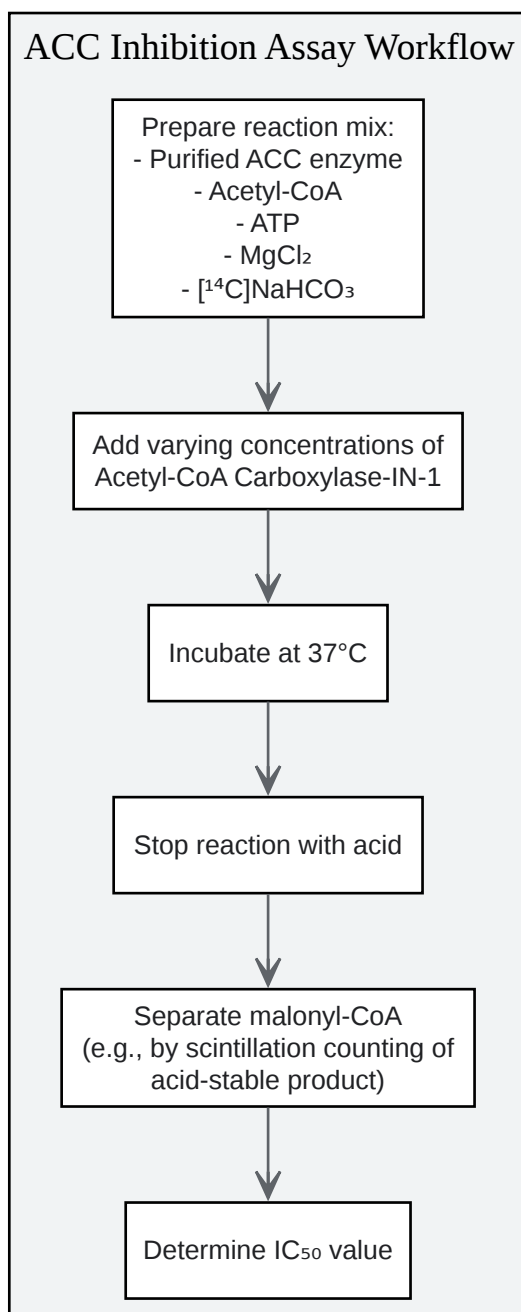
Experimental Protocols

The following are generalized protocols for the key experiments cited. For precise, detailed methodologies, it is imperative to consult the primary publication by Cifone et al. (2022).

ACC Inhibition Assay (General Protocol)

This assay typically measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Workflow Diagram:



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General workflow for an ACC inhibition assay.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing purified ACC enzyme, its substrates acetyl-CoA and ATP, magnesium chloride as a cofactor, and radiolabeled sodium

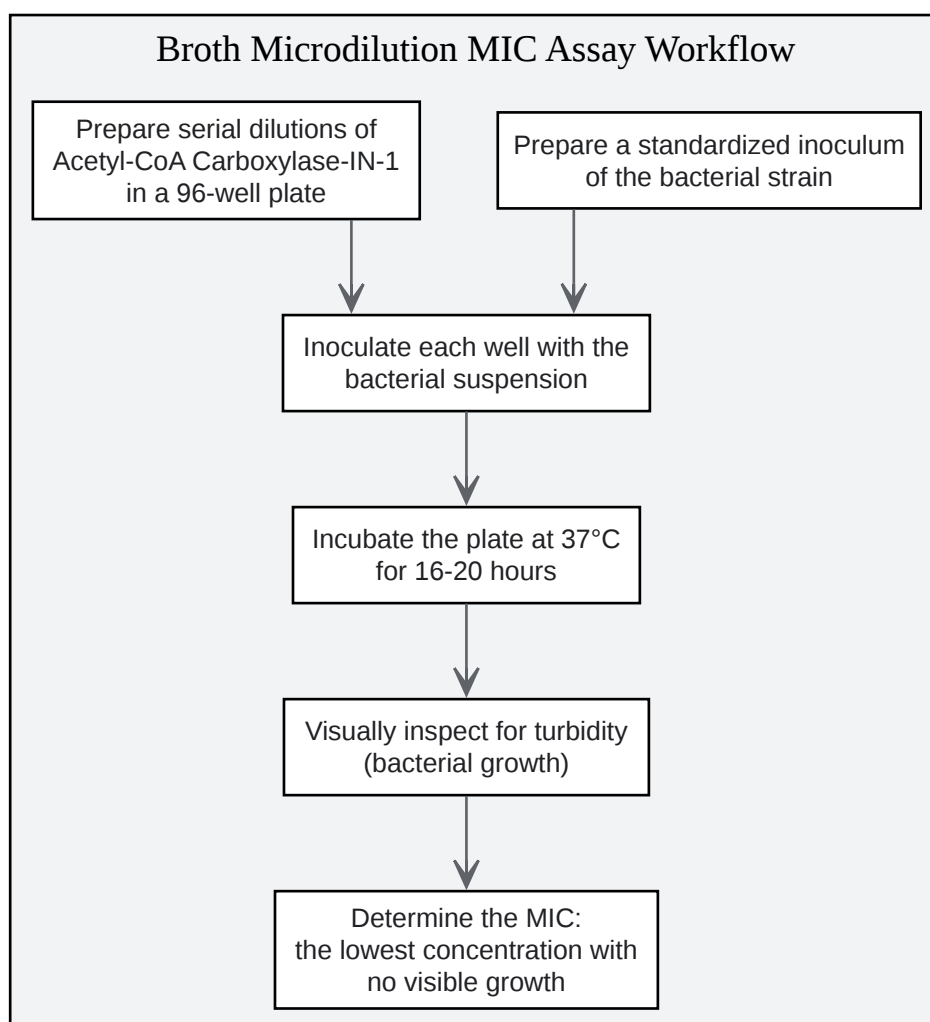
bicarbonate ($[^{14}\text{C}]\text{NaHCO}_3$).

- Inhibitor Addition: Serial dilutions of **Acetyl-CoA Carboxylase-IN-1** in a suitable solvent (e.g., DMSO) are added to the reaction wells. A control with solvent only is also included.
- Incubation: The reaction is initiated and allowed to proceed at 37°C for a defined period.
- Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., HCl), which also removes any unincorporated $[^{14}\text{C}]$ bicarbonate as $[^{14}\text{C}]\text{CO}_2$.
- Quantification: The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter. The acid-stable radioactivity is proportional to the enzyme activity.
- Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the control. The IC_{50} value is then determined by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

- **Inhibitor Preparation:** A two-fold serial dilution of **Acetyl-CoA Carboxylase-IN-1** is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
- **Inoculum Preparation:** The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria with no inhibitor) and a negative control (medium only) are included.
- Incubation: The plate is incubated at 37°C for 16-20 hours.
- MIC Determination: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Conclusion

Acetyl-CoA Carboxylase-IN-1 is a potent and valuable research tool for investigating the roles of de novo fatty acid synthesis and oxidation in various biological processes. Its demonstrated antibacterial activity also highlights its potential as a starting point for the development of novel antibiotics. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. For the most accurate and detailed experimental procedures, direct consultation of the primary literature is strongly recommended.

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References

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